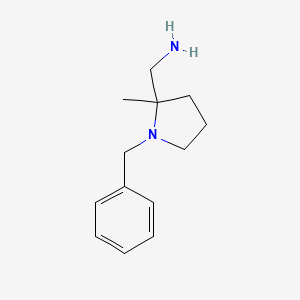

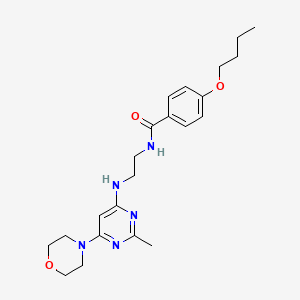

![molecular formula C8H13N3OS B2812751 3-Methyl-5-[(pyrrolidin-2-yl)methoxy]-1,2,4-thiadiazole CAS No. 1494666-42-0](/img/structure/B2812751.png)

3-Methyl-5-[(pyrrolidin-2-yl)methoxy]-1,2,4-thiadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-Methyl-5-[(pyrrolidin-2-yl)methoxy]-1,2,4-thiadiazole” is a derivative of pyrrolidine, which is a five-membered nitrogen heterocycle . Pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives is characterized by sp3-hybridization, which contributes to the stereochemistry of the molecule . The non-planarity of the ring leads to increased three-dimensional coverage, a phenomenon called "pseudorotation" . Specific molecular structure details for “this compound” are not available in the retrieved data.Scientific Research Applications

Synthesis and Biological Activities

Synthesis and Antimicrobial Activity : Thiadiazole derivatives, including 3-Methyl-5-[(pyrrolidin-2-yl)methoxy]-1,2,4-thiadiazole, have been synthesized and evaluated for their biological activities, particularly antimicrobial and antifungal effects. For example, studies have shown that certain thiadiazole derivatives exhibit moderate activity against bacterial and fungal species, highlighting their potential in developing new antimicrobial agents (Vinusha et al., 2015).

Antiproliferative and Antimicrobial Properties : Another research avenue explores the antiproliferative and antimicrobial properties of thiadiazole compounds. These compounds have shown effectiveness against certain cancer cell lines and microbial strains, indicating their potential in cancer therapy and infection control (Gür et al., 2020).

Molecular Design and Synthesis

Novel Ligands for Metal Complexes : Thiadiazole derivatives have also been investigated for their ability to act as ligands in metal complexes, which could have applications in catalysis and material science. Novel ligands combining azaheterocycles with thiadiazole units have been synthesized, showing promise for the development of new ruthenium complexes (Menzel et al., 2010).

Scaffold for PARP1 Inhibitors : The thiadiazole scaffold has been identified as a potential structure for the development of PARP1 inhibitors, which are important in cancer treatment. This research underscores the versatility of thiadiazole derivatives in medicinal chemistry and their potential role in the development of novel anticancer therapies (Eldhose et al., 2020).

Applications in Sensor Technology

Ionophores for Cu(II) Sensors : Thiadiazole compounds have been used as ionophores in the development of sensors for metal ions like copper. These studies demonstrate the compound's utility in analytical chemistry, particularly in environmental monitoring and detection of metal ions in various samples (Mashhadizadeh et al., 2010).

Future Directions

Pyrrolidine derivatives, including “3-Methyl-5-[(pyrrolidin-2-yl)methoxy]-1,2,4-thiadiazole”, have immense potential for exploration for newer therapeutic possibilities . The design of new pyrrolidine compounds with different biological profiles can be guided by understanding the influence of steric factors on biological activity and the structure–activity relationship of the studied compounds .

Properties

IUPAC Name |

3-methyl-5-(pyrrolidin-2-ylmethoxy)-1,2,4-thiadiazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3OS/c1-6-10-8(13-11-6)12-5-7-3-2-4-9-7/h7,9H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBVRAFKZFMEWSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=N1)OCC2CCCN2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{4-[3-(1H-imidazol-1-yl)propyl]piperidin-1-yl}prop-2-en-1-one](/img/structure/B2812670.png)

![N'-[Cyano-(2,4-difluorophenyl)methyl]-N-propan-2-ylpentanediamide](/img/structure/B2812671.png)

![3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-(4-methylpiperidin-1-yl)quinolin-4(1H)-one](/img/structure/B2812676.png)

![3-(4-fluorophenyl)-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2812677.png)

![Dispiro[3.1.36.14]decan-8-one](/img/structure/B2812683.png)

![Methyl 2-[(chloroacetyl)amino]-3-phenylpropanoate](/img/structure/B2812687.png)